

# The Chemical Architecture and Biological Profile of SCO-267: A GPR40 Full Agonist

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and pharmacological data of SCO-267, a novel, orally available full agonist of G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Developed for the potential treatment of type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH), SCO-267 has demonstrated promising results in preclinical and clinical studies.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.

## **Chemical Identity and Properties**

SCO-267 is chemically identified as (3S)-3-cyclopropyl-3-{2-[(1-{2-[(2,2-dimethylpropyl)(6-methylpyridin-2-yl)carbamoyl]-5-methoxyphenyl}piperidin-4-yl)methoxy]pyridin-4-yl}propanoic acid.[4][5] It possesses a unique chemical structure, featuring a 2-carbamoylphenyl piperidine moiety, which distinguishes it from other GPR40 agonists.[6]



| Property          | Value                                                                                                                                                                           | Source |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | (3S)-3-cyclopropyl-3-{2-[(1-{2-<br>[(2,2-dimethylpropyl)(6-<br>methylpyridin-2-<br>yl)carbamoyl]-5-<br>methoxyphenyl}piperidin-4-<br>yl)methoxy]pyridin-4-<br>yl}propanoic acid | [4][5] |
| Molecular Formula | C36H46N4O5                                                                                                                                                                      | [7][8] |
| Molecular Weight  | 614.77 g/mol                                                                                                                                                                    | [7]    |
| CAS Number        | 1656261-09-4                                                                                                                                                                    | [8]    |

# **Mechanism of Action: Full Agonism of GPR40**

SCO-267 functions as a full agonist at the GPR40 receptor, which is predominantly expressed in pancreatic  $\beta$ -cells and enteroendocrine cells.[1][5] Unlike partial agonists such as fasiglifam, which primarily stimulate insulin secretion, SCO-267's full agonism leads to a broader physiological response.[1][9] It binds to a distinct allosteric site on the receptor, triggering the activation of multiple downstream signaling pathways, including Gqq, Gqs, and Gq12/13, as well as  $\beta$ -arrestin recruitment.[7][10] This comprehensive activation results in the enhanced secretion of a suite of metabolically important hormones:

- Insulin: from pancreatic β-cells, promoting glucose uptake and utilization.[1][4]
- Glucagon-like peptide-1 (GLP-1): from enteroendocrine cells, which enhances glucosedependent insulin secretion, suppresses glucagon release, and promotes satiety.[1][4]
- Glucose-dependent insulinotropic polypeptide (GIP): from enteroendocrine cells, which also stimulates insulin secretion.[1]
- Peptide YY (PYY): from enteroendocrine cells, which is involved in reducing appetite and food intake.[1][4]
- Glucagon: from pancreatic  $\alpha$ -cells, which plays a role in liver metabolism.[1]





Click to download full resolution via product page

Signaling pathway of SCO-267 via GPR40 activation.

# **Preclinical Pharmacology**

In vitro and in vivo preclinical studies have demonstrated the potent and efficacious nature of SCO-267.

# **In Vitro Activity**



| Cell Line                    | Assay             | Endpoint | Result                      |
|------------------------------|-------------------|----------|-----------------------------|
| CHO (high hGPR40 expression) | GPR40 Agonism     | EC50     | 1.3 nmol/L                  |
| CHO (high hGPR40 expression) | GPR40 Agonism     | Emax     | 125% of γ-linolenic<br>acid |
| CHO (low hGPR40 expression)  | GPR40 Agonism     | EC50     | 12 nmol/L                   |
| CHO (low hGPR40 expression)  | GPR40 Agonism     | Emax     | 201% of γ-linolenic<br>acid |
| MIN6 cells                   | Insulin Secretion | -        | Stimulated                  |
| GLUTag cells                 | GLP-1 Release     | -        | Induced                     |
| Data sourced from[11]        |                   |          |                             |

## **In Vivo Animal Models**

Diabetic Rat Model (N-STZ-1.5)

| Parameter             | Treatment                   | Dose (mg/kg) | Outcome                                                    |
|-----------------------|-----------------------------|--------------|------------------------------------------------------------|
| Plasma Glucose        | SCO-267                     | 1.0, 3.0     | Significant reduction 60 min after glucose loading         |
| Plasma Insulin        | SCO-267                     | 1.0, 3.0     | Increased                                                  |
| Plasma GLP-1          | SCO-267                     | 1.0, 3.0     | Increased                                                  |
| Glucose Tolerance     | SCO-267 (repeated low-dose) | 1            | Stronger effect than<br>high-dose fasiglifam<br>(10 mg/kg) |
| Data sourced from[11] |                             |              |                                                            |

Diet-Induced Obese (DIO) Rat Model



| Parameter         | Treatment | Dose (mg/kg) | Outcome              |
|-------------------|-----------|--------------|----------------------|
| Plasma GLP-1      | SCO-267   | 0.3, 1, 3    | Significant increase |
| Plasma PYY        | SCO-267   | 1, 3         | Significant increase |
| Total Food Intake | SCO-267   | 0.3, 1, 3    | Reduced              |
| Body Weight       | SCO-267   | 0.3, 1, 3    | Decreased            |

Data sourced from[11]

[12]

# **Clinical Pharmacology**

A Phase 1 clinical trial of SCO-267 has been conducted in healthy adults and patients with diabetes.[13][14] The study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.[13][14]

### **Key Clinical Findings**

- Safety and Tolerability: SCO-267 was found to be generally safe and well-tolerated at all
  evaluated single and multiple doses.[13][15] No severe treatment-emergent adverse events
  were reported, and no hypoglycemia was induced.[16][17]
- Pharmacokinetics: Plasma concentrations of SCO-267 increased in a dose-dependent manner and were maintained for 24 hours, supporting the potential for once-daily oral dosing.[13] Repeated administration did not alter its pharmacokinetic profile.[13]
- Pharmacodynamics:
  - Single and repeated doses of SCO-267 stimulated the secretion of insulin, glucagon, GLP-1, GIP, and PYY in healthy adults.[13][15]
  - In patients with diabetes, a single dose of SCO-267 stimulated these hormones, leading to a decrease in fasting hyperglycemia and improved glycemic control during an oral glucose tolerance test.[13][15]



| Population                | Dose                                | Outcome                                                                                                  |
|---------------------------|-------------------------------------|----------------------------------------------------------------------------------------------------------|
| Healthy Adults            | Single and multiple ascending doses | Stimulated secretion of insulin, glucagon, GLP-1, GIP, and PYY                                           |
| Patients with Diabetes    | Single dose (40mg and 80mg)         | Decreased fasting hyperglycemia, improved glycemic control during OGTT, and stimulated hormone secretion |
| Data sourced from[13][17] |                                     |                                                                                                          |

# Experimental Protocols In Vitro GPR40 Agonism Assay

The agonistic activity of SCO-267 against GPR40 was assessed in Chinese Hamster Ovary (CHO) cells stably expressing high or low levels of human GPR40.[11] The intracellular calcium concentration was measured as an indicator of Gq-mediated signaling. The half-maximal effective concentration (EC50) and maximum efficacy (Emax) were determined and compared to known GPR40 agonists.[11]

### **Animal Studies**

Neonatally streptozotocin-induced diabetic rats (N-STZ-1.5) and diet-induced obese (DIO) rats were used as models for type 2 diabetes and obesity, respectively.[4] SCO-267 was administered orally, and various parameters, including plasma glucose, insulin, GLP-1, PYY levels, food intake, and body weight, were measured at different time points.[4][12]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 2. news.lifesciencenewswire.com [news.lifesciencenewswire.com]
- 3. SCO-267 by Scohia Pharma for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 4. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. scohia.com [scohia.com]



- 10. Chronic Exposure to SCO-267, an Allosteric GPR40 Full Agonist, Is Effective in Improving Glycemic Control in Rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scohia.com [scohia.com]
- To cite this document: BenchChem. [The Chemical Architecture and Biological Profile of SCO-267: A GPR40 Full Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608937#the-chemical-structure-of-sco-267]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





